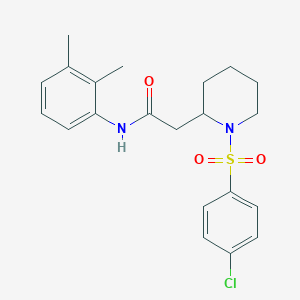
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in recent years for its potential therapeutic applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide' involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-((4-chlorophenyl)sulfonyl)piperidine. This intermediate is then reacted with 2,3-dimethylphenylacetic acid to form the final product.
Starting Materials
4-chlorobenzenesulfonyl chloride, piperidine, 2,3-dimethylphenylacetic acid
Reaction
Step 1: React 4-chlorobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine to form 1-((4-chlorophenyl)sulfonyl)piperidine., Step 2: React 1-((4-chlorophenyl)sulfonyl)piperidine with 2,3-dimethylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide.
作用機序
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide inhibits BTK and JAK signaling pathways by binding to their respective active sites and preventing the activation of downstream signaling cascades. This ultimately leads to the inhibition of cell proliferation, survival, and migration, which are crucial for the development and progression of various diseases.
生化学的および生理学的効果
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have a significant impact on various biochemical and physiological processes in the body. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the infiltration of immune cells in inflamed tissues. Additionally, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
実験室実験の利点と制限
One of the main advantages of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide is its specificity for BTK and JAK signaling pathways, which makes it a valuable tool for studying the role of these pathways in disease pathogenesis. However, its potency and selectivity may also pose limitations for lab experiments, as higher concentrations may be required to achieve significant effects, which may result in off-target effects and potential toxicity.
将来の方向性
There are several future directions for the research and development of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide. One potential avenue is the investigation of its therapeutic potential in combination with other drugs, such as chemotherapy and immunotherapy, for the treatment of various cancers. Additionally, further studies are needed to determine the optimal dosing regimen and potential drug-drug interactions. Finally, the development of more potent and selective BTK and JAK inhibitors may provide new opportunities for the treatment of various diseases.
科学的研究の応用
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various cancers, autoimmune diseases, and inflammatory disorders. It has shown promising results in preclinical studies, demonstrating potent inhibition of BTK (Bruton's tyrosine kinase) and JAK (Janus kinase) signaling pathways, which are key players in the pathogenesis of these diseases.
特性
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-6-5-8-20(16(15)2)23-21(25)14-18-7-3-4-13-24(18)28(26,27)19-11-9-17(22)10-12-19/h5-6,8-12,18H,3-4,7,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWBFPDHMXEMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997947.png)
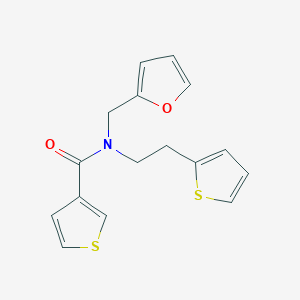
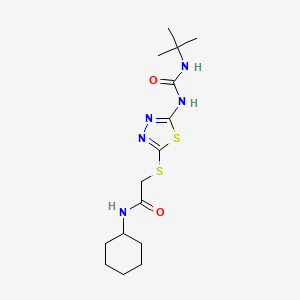
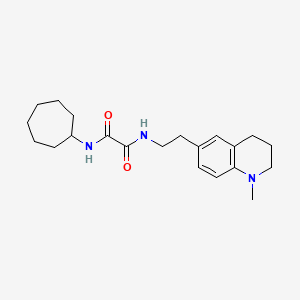
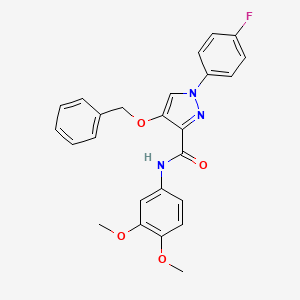
![2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2997955.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2997956.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide](/img/structure/B2997959.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997961.png)
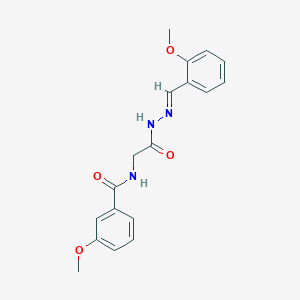
![1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2997964.png)
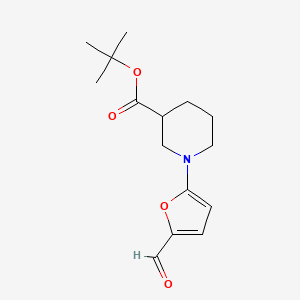
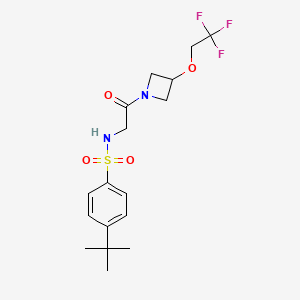
![methyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2997970.png)